(R)-(+)-Camphor (R)-(+)-Camphor D-camphor appears as colorless or white crystals. Sublimes. Flash point 149°F. Burns readily with a bright, smoky flame. Penetrating aromatic odor. Pungent, aromatic taste followed by a sensation of cold. (NTP, 1992)
Camphor Oil is the oil extracted from the wood of the Camphor tree Cinnamomum Camphora. Camphor oil has anti-inflammatory and analgesic properties and is used for its aromatic properties, as an insect repellant, in embalming fluids, and in various topical skin preparations.
Camphor, also known as (1R, 4R)-camphor or camphor(D), belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Camphor exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camphor is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 464-49-3
VCID: VC0541124
InChI: InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1
SMILES: CC1(C2CCC1(C(=O)C2)C)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(R)-(+)-Camphor

CAS No.: 464-49-3

Inhibitors

VCID: VC0541124

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(R)-(+)-Camphor - 464-49-3

CAS No. 464-49-3
Product Name (R)-(+)-Camphor
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1
Standard InChIKey DSSYKIVIOFKYAU-XCBNKYQSSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)CC2=O
SMILES CC1(C2CCC1(C(=O)C2)C)C
Canonical SMILES CC1(C2CCC1(C(=O)C2)C)C
Appearance Solid powder
Boiling Point 399 °F at 760 mm Hg (NTP, 1992)
399 °F at 760 mm Hg (sublimes) (NTP, 1992)
Density 0.992 at 77 °F (NTP, 1992)
Flash Point 148 °F (NTP, 1992)
150 °F (NTP, 1992)
Melting Point 353.8 °F (NTP, 1992)
180 °C
179.26666666669996 °C
Physical Description D-camphor appears as colorless or white crystals. Sublimes. Flash point 149°F. Burns readily with a bright, smoky flame. Penetrating aromatic odor. Pungent, aromatic taste followed by a sensation of cold. (NTP, 1992)
L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992)
White to gray translucent crystals or fused mass; Warm, minty, almost ethereal diffusive aroma
Description D-camphor appears as colorless or white crystals. Sublimes. Flash point 149°F. Burns readily with a bright, smoky flame. Penetrating aromatic odor. Pungent, aromatic taste followed by a sensation of cold. (NTP, 1992)
Camphor Oil is the oil extracted from the wood of the Camphor tree Cinnamomum Camphora. Camphor oil has anti-inflammatory and analgesic properties and is used for its aromatic properties, as an insect repellant, in embalming fluids, and in various topical skin preparations.
Camphor, also known as (1R, 4R)-camphor or camphor(D), belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Camphor exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camphor is primarily located in the membrane (predicted from logP) and cytoplasm.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 59° F (NTP, 1992)
1600 mg/L (at 25 °C)
Soluble in oils, water
Soluble (in ethanol)
Slightly soluble
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (R)-(+)-Camphor; AI3-01698; AI301698; AI3 01698; d-2-Bornanone; Formosa camphor; Japanese camphor; Laurel camphor;
Vapor Density 5.24 (NTP, 1992) (Relative to Air)
Vapor Pressure 1 mm Hg at 106.7 °F ; 5 mm Hg at 155.5° F (NTP, 1992)
1 mm Hg at 106.7 °F (NTP, 1992)
Reference 1: Cordoba Torres IT, Marino-Nieto J, Barkin HB, Fort AC, Cobas M. Vicks® VapoRub™ intoxication: An unusual presentation of multiorgan failure. J Clin Anesth. 2018 May 7;48:46-47. doi: 10.1016/j.jclinane.2018.04.017. [Epub ahead of print] PubMed PMID: 29747072.
2: Chin KM, Gomberg-Maitland M, Channick RN, Cuttica MJ, Fischer A, Frantz RP, Hunsche E, Kleinman L, McConnell JW, McLaughlin VV, Miller CE, Zamanian RT, Zastrow MS, Badesch DB. Psychometric Validation of the Pulmonary Arterial Hypertension-Symptoms and Impact (PAH-SYMPACT(®)) Questionnaire: Results of the SYMPHONY Trial. Chest. 2018 Apr 26. pii: S0012-3692(18)30649-4. doi: 10.1016/j.chest.2018.04.027. [Epub ahead of print] PubMed PMID: 29705220.
3: Chemsa AE, Zellagui A, Öztürk M, Erol E, Ceylan O, Duru ME, Lahouel M. Chemical composition, antioxidant, anticholinesterase, antimicrobial and antibiofilm activities of essential oil and methanolic extract of Anthemis stiparum subsp. sabulicola (Pomel) Oberpr. Microb Pathog. 2018 Apr 21;119:233-240. doi: 10.1016/j.micpath.2018.04.033. [Epub ahead of print] PubMed PMID: 29684540.
4: Lee MJ, Park JH, Lee HS. Acaricidal toxicities and synergistic activities of Salvia lavandulifolia oil constituents against synanthropic mites. Pest Manag Sci. 2018 Mar 25. doi: 10.1002/ps.4924. [Epub ahead of print] PubMed PMID: 29577597.
5: El-Minshawy AM, Abdelgaleil SAM, Gadelhak GG, Al-Eryan MA, Rabab RA. Effects of monoterpenes on mortality, growth, fecundity, and ovarian development of Bactrocera zonata (Saunders) (Diptera: Tephritidae). Environ Sci Pollut Res Int. 2018 Mar 25. doi: 10.1007/s11356-018-1780-1. [Epub ahead of print] PubMed PMID: 29574643.
6: Zhang W, Nickel D, Mittleman D. High-pressure cell for terahertz time-domain spectroscopy. Opt Express. 2017 Feb 6;25(3):2983-2993. doi: 10.1364/OE.25.002983. PubMed PMID: 29519014.
7: Mohebat R, Bidoki MZ. Comparative chemical analysis of volatile compounds of Echinops ilicifolius using hydrodistillation and headspace solid-phase microextraction and the antibacterial activities of its essential oil. R Soc Open Sci. 2018 Feb 14;5(2):171424. doi: 10.1098/rsos.171424. eCollection 2018 Feb. PubMed PMID: 29515861; PubMed Central PMCID: PMC5830750.
8: Cabrera-Peralta J, Peña-Alvarez A. Simple method for the determination of personal care product ingredients in lettuce by ultrasound-assisted extraction combined with solid-phase microextraction followed by GC-MS. J Sep Sci. 2018 Feb 19. doi: 10.1002/jssc.201701244. [Epub ahead of print] PubMed PMID: 29457872.
9: Quesada-Moreno MM, Virgili A, Monteagudo E, Claramunt RM, Avilés-Moreno JR, López-González JJ, Alkorta I, Elguero J. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst. 2018 Mar 12;143(6):1406-1416. doi: 10.1039/c7an01855j. PubMed PMID: 29457166.
10: Younsi F, Rahali N, Mehdi S, Boussaid M, Messaoud C. Relationship between chemotypic and genetic diversity of natural populations of Artemisia herba-alba Asso growing wild in Tunisia. Phytochemistry. 2018 Apr;148:48-56. doi: 10.1016/j.phytochem.2018.01.014. Epub 2018 Feb 6. PubMed PMID: 29421510.
11: Liu WY. Research on ribosome-inactivating proteins from angiospermae to gymnospermae and cryptogamia. Am J Transl Res. 2017 Dec 15;9(12):5719-5742. eCollection 2017. PubMed PMID: 29312524; PubMed Central PMCID: PMC5752922.
12: Coffinet M, Behr JB, Jaroschik F, Harakat D, Vasse JL. Single or Synergistic Kinetic Resolutions of Chiral Allylalanes: Two Complementary Routes for the Asymmetric Synthesis of Syn Homoallylamines. Org Lett. 2017 Dec 15;19(24):6728-6731. doi: 10.1021/acs.orglett.7b03455. Epub 2017 Dec 6. PubMed PMID: 29210269.
13: Kirschner N, Dias AN, Budziak D, da Silveira CB, Merib J, Carasek E. Novel approach to high-throughput determination of endocrine disruptors using recycled diatomaceous earth as a green sorbent phase for thin-film solid-phase microextraction combined with 96-well plate system. Anal Chim Acta. 2017 Dec 15;996:29-37. doi: 10.1016/j.aca.2017.09.047. Epub 2017 Oct 15. PubMed PMID: 29137705.
14: El-Hefny M, Ashmawy NA, Salem MZM, Salem AZM. Antibacterial activities of the phytochemicals-characterized extracts of Callistemon viminalis, Eucalyptus camaldulensis and Conyza dioscoridis against the growth of some phytopathogenic bacteria. Microb Pathog. 2017 Dec;113:348-356. doi: 10.1016/j.micpath.2017.11.004. Epub 2017 Nov 7. PubMed PMID: 29126952.
15: He X, Song ZJ, Jiang CP, Zhang CF. Absorption Properties of Luteolin and Apigenin in Genkwa Flos Using In Situ Single-Pass Intestinal Perfusion System in the Rat. Am J Chin Med. 2017;45(8):1745-1759. doi: 10.1142/S0192415X1750094X. Epub 2017 Nov 9. PubMed PMID: 29121796.
16: Li LQ, Zou X, Deng MS, Peng J, Huang XL, Lu X, Fang CC, Wang XY. Comparative Morphology, Transcription, and Proteomics Study Revealing the Key Molecular Mechanism of Camphor on the Potato Tuber Sprouting Effect. Int J Mol Sci. 2017 Oct 30;18(11). pii: E2280. doi: 10.3390/ijms18112280. PubMed PMID: 29084178; PubMed Central PMCID: PMC5713250.
17: Martín-Folgar R, Aquilino M, Ozáez I, Martínez-Guitarte JL. Ultraviolet filters and heat shock proteins: effects in Chironomus riparius by benzophenone-3 and 4-methylbenzylidene camphor. Environ Sci Pollut Res Int. 2018 Jan;25(1):333-344. doi: 10.1007/s11356-017-0416-1. Epub 2017 Oct 16. PubMed PMID: 29034430.
18: El-Esawi MA, Elansary HO, El-Shanhorey NA, Abdel-Hamid AME, Ali HM, Elshikh MS. Salicylic Acid-Regulated Antioxidant Mechanisms and Gene Expression Enhance Rosemary Performance under Saline Conditions. Front Physiol. 2017 Sep 21;8:716. doi: 10.3389/fphys.2017.00716. eCollection 2017. PubMed PMID: 28983254; PubMed Central PMCID: PMC5613177.
19: Bouyahya A, Et-Touys A, Bakri Y, Talbaui A, Fellah H, Abrini J, Dakka N. Chemical composition of Mentha pulegium and Rosmarinus officinalis essential oils and their antileishmanial, antibacterial and antioxidant activities. Microb Pathog. 2017 Oct;111:41-49. doi: 10.1016/j.micpath.2017.08.015. Epub 2017 Aug 15. PubMed PMID: 28821401.
20: Bendif H, Miara MD, Peron G, Sut S, Dall'Acqua S, Flamini G, Maggi F. NMR, HS-SPME-GC/MS, and HPLC/MS(n) Analyses of Phytoconstituents and Aroma Profile of Rosmarinus eriocalyx. Chem Biodivers. 2017 Oct;14(10). doi: 10.1002/cbdv.201700248. PubMed PMID: 28657166.
PubChem Compound 159055
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator